4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile is a distinctive chemical compound characterized by its spirocyclic structure. It features a spiro linkage between a cyclohexane ring and an oxirane ring, with a nitrile group attached to the oxirane. The inclusion of the isopropyl group contributes to its unique properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. This compound is classified under spirocyclic compounds, which are known for their complex molecular architectures that can impart unique biological and chemical properties.
The synthesis of 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile typically involves cyclization reactions to form the spiro linkage. A common synthetic route includes:
Industrial production may utilize optimized reaction conditions to enhance yield and purity. This includes employing catalysts to accelerate reaction rates and employing purification techniques such as recrystallization or chromatography to isolate the desired compound effectively .
The molecular formula of 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile is , with a molecular weight of 179.26 g/mol. Its structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile |
| InChI | InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-11(9)10(7-12)13-11/h8-10H,3-6H2,1-2H3 |
| InChI Key | XHJHZSTZHDYCHT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CCCCC12C(O2)C#N |
4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile can undergo several significant chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions .
The mechanism by which 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets within biological systems:
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
These properties suggest that further experimental investigation may be required to fully characterize this compound's behavior under various conditions .
4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile has several notable applications in scientific research:
CAS No.: 60889-05-6
CAS No.: 133798-12-6
CAS No.: 197787-20-5